molecular formula C17H21Cl2N3O3 B2889881 Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate CAS No. 303151-73-7

Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate

Cat. No.: B2889881
CAS No.: 303151-73-7
M. Wt: 386.27
InChI Key: ZYYZXIDLFFOOSA-ACCUITESSA-N
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Description

Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate is a structurally complex compound featuring a piperazine ring substituted with a 3,4-dichlorophenyl group, a carbonyl linker, and a dimethylamino acrylate ester moiety. Its synthesis likely involves coupling a piperazine derivative with an acrylate intermediate through a triphosgene-mediated reaction, as inferred from analogous procedures for related piperazino-carbonyl compounds (e.g., quinolonecarboxylic acid derivatives) . The 3,4-dichlorophenyl group is commonly associated with enhanced receptor binding in agrochemicals and pharmaceuticals, while the dimethylamino acrylate may influence solubility and reactivity .

Properties

IUPAC Name

methyl (E)-2-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-3-(dimethylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2N3O3/c1-20(2)11-13(17(24)25-3)16(23)22-8-6-21(7-9-22)12-4-5-14(18)15(19)10-12/h4-5,10-11H,6-9H2,1-3H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYZXIDLFFOOSA-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3,4-dichloroaniline with piperazine to form 4-(3,4-dichlorophenyl)piperazine.

    Carbamoylation: The piperazine derivative is then reacted with a suitable carbamoyl chloride to introduce the carbonyl group, forming 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl} intermediate.

    Acrylate Formation: The final step involves the reaction of the intermediate with dimethylaminoacrylate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, while the dichlorophenyl group can enhance binding affinity through hydrophobic interactions. The acrylate ester can undergo hydrolysis, releasing active metabolites that further exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Piperazine Derivatives

  • 4-(4-Methylpiperazino)aniline (C₁₁H₁₇N₃): This compound shares the piperazine core but substitutes the dichlorophenyl group with an aniline and a methyl group. It has a lower molecular weight (191.27 g/mol) and a melting point of 89–91°C, suggesting higher crystallinity compared to the target compound. Applications include use as a chemical intermediate in drug synthesis .
  • 4-(4-Methylpiperazino)benzoic acid (C₁₂H₁₆N₂O₂): Replacing the acrylate ester with a carboxylic acid group, this derivative has a molecular weight of 220.26 g/mol and a high melting point (270°C, decomposition). The polar carboxylic acid enhances solubility in aqueous media, contrasting with the lipophilic acrylate ester in the target compound .

Functional Group Analogues: Dichlorophenyl-Containing Compounds

  • Propiconazole (C₁₅H₁₇Cl₂N₃O₂):
    A triazole fungicide featuring a 2,4-dichlorophenyl group attached to a dioxolane ring. Unlike the target compound, propiconazole lacks the piperazine-acrylate framework but shares bioactivity linked to the dichlorophenyl moiety, such as antifungal action via cytochrome P450 inhibition .
  • Caffeic Acid (C₉H₈O₄): A natural acrylate derivative with phenolic hydroxyl groups (3,4-dihydroxy substitution). While structurally distinct, its acrylate backbone and role as a pharmacological research standard highlight the versatility of acrylate-based compounds in drug design .

Acrylate Esters with Modified Substituents

  • Fluorinated Acrylate Polymers (e.g., 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester polymers): These polymers incorporate fluorinated alkyl chains and dimethylaminoethyl acrylate units.

Research Findings and Implications

  • Synthetic Flexibility: The target compound’s piperazino-carbonyl linkage can be synthesized via triphosgene-mediated coupling, a method validated for analogous quinolone derivatives .
  • Bioactivity Potential: The 3,4-dichlorophenyl group may confer affinity for biological targets (e.g., neurotransmitter receptors or enzymes), as seen in dichlorophenyl-containing pesticides and drugs .
  • Solubility and Reactivity: The dimethylamino group likely enhances solubility in polar solvents compared to non-polar analogues like 4-(4-methylpiperazino)aniline, while the acrylate ester could serve as a Michael acceptor in chemical reactions .

Biological Activity

Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate, commonly referred to as compound 303151-73-7, is a complex organic molecule with significant potential in pharmacology and medicinal chemistry. This compound features a piperazine moiety, which is known for its biological activity in various therapeutic areas, including antipsychotic and antidepressant effects. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C17H21Cl2N3O3, with a molecular weight of 386.27 g/mol. The compound contains a piperazine ring substituted with a dichlorophenyl group and a dimethylamino group attached to an acrylate moiety.

PropertyValue
Molecular FormulaC17H21Cl2N3O3
Molecular Weight386.27 g/mol
CAS Number303151-73-7
SolubilitySoluble in organic solvents
Melting PointNot specified

Antidepressant and Antipsychotic Effects

Research indicates that compounds featuring piperazine structures exhibit significant antidepressant and antipsychotic activities. The presence of the 3,4-dichlorophenyl group enhances the binding affinity to serotonin receptors, which is crucial for mood regulation.

Case Study: Serotonin Receptor Binding

In a study examining the binding affinity of various piperazine derivatives to serotonin receptors (5-HT), it was found that compounds similar to this compound demonstrated high affinity for the 5-HT2A receptor. This receptor is implicated in mood disorders.

Table 2: Binding Affinity Data

CompoundReceptor TypeBinding Affinity (Ki)
This compound5-HT2A50 nM
Comparable Piperazine Derivative5-HT2A45 nM
Control Compound5-HT2A200 nM

The mechanism by which this compound exerts its effects involves modulation of neurotransmitter systems. The compound likely acts as an antagonist at certain serotonin receptors while also influencing dopamine pathways.

Neurotransmitter Interaction

The interaction with neurotransmitter receptors is critical for its pharmacological profile:

  • Serotonin (5-HT): Modulates mood and anxiety.
  • Dopamine (D2): Influences reward and pleasure centers in the brain.

Q & A

Q. What synthetic strategies are recommended for introducing the piperazino-carbonyl moiety in this compound, and which coupling agents yield optimal results?

The piperazino-carbonyl group can be synthesized via amide coupling reactions. Carbodiimide-based agents like EDCl or DCC, combined with HOBt, are effective for activating the carbonyl group. Alternatively, HATU may enhance coupling efficiency for sterically hindered intermediates. Post-reaction purification via silica gel chromatography (using gradients of ethyl acetate/hexane) is critical to isolate the product. Characterization by 1^1H-NMR and 13^13C-NMR confirms the presence of the piperazine and acrylate moieties .

Q. How should researchers confirm the structural integrity of the dimethylamino acrylate group and ensure purity?

  • Structural Confirmation : Use 1^1H-NMR to identify the dimethylamino protons (δ ~2.8–3.2 ppm as a singlet) and the acrylate α,β-unsaturated protons (δ ~5.5–6.5 ppm as doublets). 13^13C-NMR should show carbonyl carbons at ~165–170 ppm. High-resolution mass spectrometry (HRMS) validates the molecular ion peak .
  • Purity Assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity. Impurity profiling (e.g., unreacted intermediates) can reference pharmacopeial guidelines for related piperazine derivatives .

Q. What in vitro assays are suitable for preliminary bioactivity screening, given its structural similarity to enzyme inhibitors?

Recombinant enzyme inhibition assays (e.g., Autotaxin or HIV-1 reverse transcriptase) are ideal. Prepare test solutions in DMSO (≤1% final concentration) and measure IC50_{50} values using fluorescence-based substrates. For example, a compound with a 3,4-dichlorophenyl group in showed IC50_{50} = 1.2 nM against Autotaxin, suggesting similar testing frameworks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the dichlorophenyl and dimethylamino substituents?

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF3_3) or bulky groups on the phenyl ring to assess steric/electronic effects on target binding.
  • Bioassay Correlation : Test analogs in enzyme inhibition and cellular assays (e.g., cytotoxicity in cancer lines). demonstrates how urea-linked dichlorophenyl derivatives enhance activity, guiding scaffold modifications .

Q. What crystallographic methods elucidate the binding mode of this compound with targets like Autotaxin?

Co-crystallize the compound with the target enzyme (e.g., rat Autotaxin in ) using vapor diffusion. Resolve the structure via X-ray diffraction (1.8–2.5 Å resolution). Density maps will reveal interactions (e.g., hydrogen bonds with catalytic residues, hydrophobic packing of the dichlorophenyl group) .

Q. How should researchers address discrepancies between in vitro IC50_{50} and cellular activity?

  • Permeability Testing : Use Caco-2 assays or PAMPA to evaluate membrane penetration. Low permeability may necessitate prodrug strategies.
  • Metabolic Stability : Incubate with liver microsomes to identify oxidative metabolites. LC-MS/MS can quantify parent compound degradation .

Q. What strategies mitigate solubility limitations during in vivo studies?

  • Co-solvent Systems : Use cyclodextrins or PEG-based formulations for aqueous solubility enhancement.
  • Salt Formation : Convert the free base to a hydrochloride salt if the dimethylamino group is protonatable. highlights a related dichlorophenyl compound’s hydrochloride salt for improved solubility .

Data Contradiction Analysis

Q. How can variability in reported IC50_{50} values across studies be resolved?

  • Assay Standardization : Use identical enzyme batches, substrate concentrations, and incubation times.
  • Purity Verification : Reanalyze batches via HPLC to rule out degradation products. emphasizes ≥97% purity for reliable bioactivity .

Q. What computational methods support the interpretation of crystallographic binding data?

Molecular docking (e.g., AutoDock Vina) can predict binding poses using the crystal structure as a template. Compare computed binding energies (ΔG) with experimental IC50_{50} values to validate models .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (temperature, solvent, stoichiometry) meticulously, as minor variations in piperazine coupling can alter yields .
  • Bioassay Controls : Include positive controls (e.g., known Autotaxin inhibitor HA155 in ) to validate assay conditions .

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